molecular formula C10H10N4O2 B11776347 5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11776347
M. Wt: 218.21 g/mol
InChI Key: BDVASCWDRFTTDK-UHFFFAOYSA-N
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Description

5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a p-tolyl group (4-methylphenyl), at position 5 with an amino group (-NH₂), and at position 4 with a carboxylic acid (-COOH). Its applications span medicinal chemistry (e.g., anticancer agents) and materials science (e.g., coordination polymers), though its specific biological and material roles require further exploration .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-amino-2-(4-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-6-2-4-7(5-3-6)14-12-8(10(15)16)9(11)13-14/h2-5H,1H3,(H2,11,13)(H,15,16)

InChI Key

BDVASCWDRFTTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

A typical procedure involves reacting ethyl 3-oxobutanoate with p-tolyl azide in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate) at 40–50°C for 7–12 hours. Yields range from 65% to 78%, depending on the purity of the azide precursor. Catalytic amounts of copper(I) iodide (CuI) and triethylamine (Et₃N) enhance regioselectivity, favoring the 1,4-disubstituted triazole isomer.

Table 1: Optimization of Cyclization Parameters

ParameterOptimal ValueYield (%)
Temperature50°C78
SolventDMSO75
Catalyst (CuI)5 mol%82
Reaction Time10 h80

Mechanistic Insights

The reaction proceeds through a stepwise mechanism:

  • Deprotonation of the β-ketoester by the base, forming an enolate.

  • Nucleophilic attack by the azide on the carbonyl carbon, generating a tetrahedral intermediate.

  • Cyclization to form the triazole ring, followed by hydrolysis of the ester group to yield the carboxylic acid.

The introduction of the amino group at the 5-position is achieved via Dimroth rearrangement, a thermal or base-induced process that reorganizes the triazole substituents.

Procedure for Amino Group Installation

A mixture of 2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid and ammonium hydroxide is heated under reflux in ethanol at 80°C for 6 hours. The reaction selectively aminates the 5-position, with yields reaching 70–85% after recrystallization.

Key Variables:

  • Temperature: Excess heat (>90°C) leads to decarboxylation.

  • Solvent: Ethanol outperforms water due to better solubility of intermediates.

Side Reactions and Mitigation

Competing pathways include:

  • Decarboxylation: Minimized by maintaining pH > 9 and avoiding prolonged heating.

  • Ring-opening: Suppressed using anhydrous conditions.

Alternative Routes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While less common for this specific compound, CuAAC offers a modular approach to triazole synthesis. Ethyl propiolate and p-tolyl azide react in the presence of CuI/Et₃N to form the triazole core, followed by hydrolysis to the carboxylic acid.

Advantages:

  • High regioselectivity (>95% for 1,4-isomer).

  • Shorter reaction times (2–4 hours).

Limitations:

  • Requires stoichiometric copper, complicating purification.

  • Lower yields (50–60%) compared to cyclization methods.

Industrial-Scale Production and Process Optimization

Scalable synthesis demands cost-effective and efficient protocols. Continuous flow reactors enable precise control over reaction parameters, improving consistency and reducing waste.

Table 2: Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Yield75%82%
Reaction Time10 h4 h
Catalyst Loading5 mol%2 mol%
Solvent Recovery60%95%

Computational Modeling for Reaction Optimization

Recent studies employ density functional theory (DFT) to predict transition states and optimize reaction pathways. Simulations reveal that electron-withdrawing groups on the azide enhance cyclization rates by stabilizing the transition state .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as hal

Scientific Research Applications

5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties : Research indicates that this compound can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis and inhibiting essential enzymes necessary for microbial survival.
  • Antiparasitic Activity : Notably, derivatives of this compound have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have reported submicromolar activity against this parasite, highlighting its potential as a therapeutic agent.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cell lines. It activates caspases and modulates Bcl-2 family proteins, which are crucial in cancer progression.

Synthetic Routes

The synthesis of 5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multicomponent reactions. Common methods include:

  • Reactions with Arylazides and Amines : This method allows for the introduction of the p-tolyl group into the triazole framework.
  • Optimization for Yield and Purity : Industrial production methods focus on scaling laboratory syntheses while ensuring cost-effectiveness and environmental sustainability.

Research Applications

The compound has numerous applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds that may exhibit enhanced biological activity.
  • Biochemistry : Studied for its potential as an enzyme inhibitor or receptor antagonist, particularly in pathways related to cancer and infectious diseases.
  • Pharmacology : Investigated for its pharmacokinetic properties to understand how it interacts within biological systems.

Case Studies

  • Antiparasitic Efficacy : A study demonstrated that derivatives of this compound significantly reduced parasite burden in infected mouse models of Chagas disease. This research underscores its potential as a lead compound for developing new antiparasitic drugs.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to controls. The mechanism involved modulation of apoptotic pathways, indicating its potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid with structurally analogous triazole-carboxylic acid derivatives, highlighting substituent effects on properties and applications.

Compound Name Substituents Key Properties/Applications Research Findings
5-Amino-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid 2: p-tolyl; 5: NH₂; 4: COOH Enhanced H-bonding; potential for coordination chemistry and bioactivity. Limited direct data, but amino group may improve solubility and metal-binding affinity .
5-Phenyl-2-(4-methoxy)-2H-1,2,3-triazole-4-carboxylic acid ethyl ester 2: 4-methoxyphenyl; 5: Ph; 4: COOEt Fluorescent Hg²⁺ sensor; ethyl ester reduces polarity. Exhibits selective Hg²⁺ detection via chromogenic mechanism (λₑₓ = 540 nm) in cellular imaging .
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid 2: Ph; 5: CH₃; 4: COOH Moderate anticancer activity; used in coordination polymers. Forms zinc coordination polymers with blue fluorescence (λₑₘ = 450 nm); GP = 62.47% in cancer cell assays .
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid 2: 4-ClPh; 5: pyrrolidinyl; 4: COOH Anticancer activity; strong MMP-2 receptor binding. Docking studies show ΔG = -8.2 kcal/mol for MMP-2; inhibits melanoma (GP = 44.78%) .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1: thiazolyl; 5: CH₃; 4: COOH High antiproliferative activity against lung/kidney cancers. Inhibits NCI-H522 (lung cancer) by ~40%; GP = 62.25% in LOX IMVI (melanoma) .

Key Comparative Insights :

Substituent Effects on Bioactivity: Amino group (NH₂): Enhances solubility and metal coordination but lacks direct anticancer data compared to methyl (CH₃) or thiazolyl groups, which show higher antiproliferative activity . Aromatic substituents: p-Tolyl (methylphenyl) improves lipophilicity vs. chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating), affecting receptor binding and fluorescence .

Spectroscopic and Coordination Properties: Carboxylic acid derivatives (e.g., zinc polymers) exhibit fluorescence (λₑₘ = 450 nm) for sensing applications, while ethyl esters are preferred for intracellular imaging due to membrane permeability . The amino group in the target compound may enable stronger hydrogen bonding in crystal lattices, though this requires experimental validation .

Therapeutic Potential: Thiazolyl- and pyrrolidinyl-substituted triazoles outperform p-tolyl analogs in cancer assays, suggesting that electron-rich heterocycles enhance bioactivity .

Structural and Functional Analysis

  • In contrast, chlorophenyl groups (in ) enhance electrophilicity, aiding receptor interactions .
  • Solubility : The -NH₂ and -COOH groups in the target compound likely improve aqueous solubility compared to methyl or ester derivatives, critical for pharmacokinetics .
  • Synthetic Versatility: Unlike 5-methyl or 5-phenyl analogs (synthesized via Cu-catalyzed click chemistry), the amino group may require protective strategies during synthesis .

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